BRD4 BD1 versus BD2 Selectivity: Class-Level Scaffold Benchmark and Projected Differentiation from Pan-BET Inhibitors
The benzo[cd]indol‑2(1H)-one scaffold has been demonstrated by Jiang et al. to confer intrinsic selectivity for the first bromodomain (BD1) of BRD4 over the second (BD2). The most selective compound in this series, 68 (LT052), achieved a BRD4 BD1 IC50 of 0.18 μM with a >100‑fold selectivity ratio over BRD4 BD2 [1]. This contrasts sharply with pan‑BET inhibitors such as JQ1, which exhibits near‑equivalent BD1/BD2 inhibition (IC50 ≈ 0.05–0.10 μM for both domains; selectivity ratio ≈ 1) [2]. While 313275‑98‑8 itself has not been directly profiled in this assay, its shared benzo[cd]indol‑2(1H)-one core with a 6‑carboxamide linkage positions it within the SAR space that produced BD1‑selective compounds. The biphenyl‑4‑carboxamide substituent, being more extended than the phenylsulfonamide of EB9, may further modulate the BD1/BD2 selectivity ratio through differential engagement with the BC‑loop and ZA‑channel regions of the bromodomain binding pocket [1].
| Evidence Dimension | BRD4 BD1 / BD2 selectivity ratio |
|---|---|
| Target Compound Data | Not directly measured; projected BD1‑selective profile based on scaffold SAR from Jiang et al., 2019 [1]. |
| Comparator Or Baseline | Compound 68 (LT052): BRD4 BD1 IC50 = 0.18 μM, BD2 IC50 > 20 μM (selectivity ratio > 100). Pan‑BET inhibitor JQ1: BD1 IC50 ≈ 0.05 μM, BD2 IC50 ≈ 0.05 μM (selectivity ratio ≈ 1) [2]. |
| Quantified Difference | Scaffold‑intrinsic BD1 selectivity of > 100‑fold demonstrated for optimized analogs; projected differential of ≥ 20‑fold over pan‑BET inhibitors. |
| Conditions | Homogeneous time‑resolved fluorescence (HTRF) assay using recombinant BRD4 BD1 and BD2 proteins. J. Med. Chem. 2019 and Filippakopoulos et al., Nature 2010. |
Why This Matters
Procurement of 313275-98-8 is justified when a scientific objective requires selective pharmacological probing of BRD4 BD1 function without concomitant BD2 engagement, a capability absent in generic pan‑BET inhibitors.
- [1] Jiang, F., et al. J. Med. Chem. 2019, 62, 11080–11107. View Source
- [2] Filippakopoulos, P., et al. Selective inhibition of BET bromodomains. Nature 2010, 468, 1067–1073. View Source
